![molecular formula C16H13Cl2NO2S B5182772 3-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B5182772.png)
3-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, commonly known as DCP-MT, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mechanism of Action
The mechanism of action of DCP-MT is not fully understood; however, it has been suggested that it may act through the inhibition of NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. DCP-MT may also activate AMP-activated protein kinase (AMPK) and increase glucose uptake in cells.
Biochemical and Physiological Effects:
DCP-MT has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the expression of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators. Additionally, DCP-MT has been found to induce apoptosis and inhibit the proliferation of cancer cells. It also improves insulin sensitivity and glucose uptake in cells.
Advantages and Limitations for Lab Experiments
DCP-MT has several advantages for lab experiments, including its high purity and yield, low toxicity, and stability. However, its solubility in water is limited, which can make it challenging to use in some experiments. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of DCP-MT.
Future Directions
There are several future directions for the study of DCP-MT. One area of interest is the potential use of DCP-MT as a therapeutic agent for diabetes and other metabolic disorders. Additionally, further studies are needed to investigate the anti-tumor properties of DCP-MT and its potential use in cancer treatment. The development of new analogs of DCP-MT with improved solubility and potency is also an area of interest for future research.
Synthesis Methods
The synthesis of DCP-MT involves the reaction of 3,4-dichlorophenyl isothiocyanate with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization with a thiol. This method has been optimized to yield high purity and yield of DCP-MT.
Scientific Research Applications
DCP-MT has been studied extensively for its anti-inflammatory and anti-tumor properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. Additionally, DCP-MT has been shown to improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2S/c1-21-14-5-3-2-4-11(14)16-19(15(20)9-22-16)10-6-7-12(17)13(18)8-10/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEHNWZXEQAEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2N(C(=O)CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one |
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